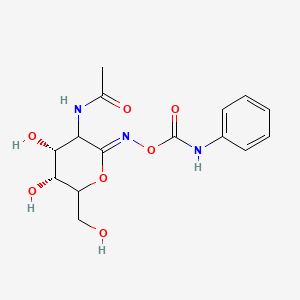

Galacto-PUGNAc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

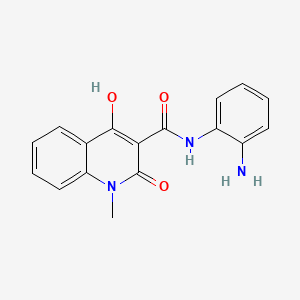

Galacto-PUGNAc, also known as poly-N-acetyl-D-galactosamine, is a naturally occurring polysaccharide derived from galactose and present in the cell walls of various organisms, including humans . This polysaccharide has demonstrated effects on cell proliferation, differentiation, and migration .

Synthesis Analysis

Galacto-oligosaccharides (GOS), such as Galacto-PUGNAc, are produced enzymatically in a kinetically-controlled reaction of lactose transgalactosylation catalyzed by β-galactosidases from different microbial strains . The enzymatic synthesis of GOS still offers many technological challenges and opportunities for further development .

Chemical Reactions Analysis

The synthesis of GOS involves a kinetically controlled reaction where hydrolysis and transgalactosylation of lactose occur simultaneously . The mechanism of reaction involves two sequential steps: in the first one, a molecule of lactose binds to the β-galactosidase active site and forms the galactosyl-enzyme complex while liberating one molecule of glucose .

Applications De Recherche Scientifique

PUGNAc, closely related to Galacto-PUGNAc, is found to provoke globotetraosylceramide accumulation in human umbilical vein endothelial cells, indicating its potential role in cellular processes involving glycosphingolipids (Okuda, 2017).

Galacto-oligosaccharides, a class of compounds related to Galacto-PUGNAc, have been studied for their prebiotic effects and potential in treating gastrointestinal disorders in adults. These studies highlight the role of dietary strategies in modulating microbiota (Guarino et al., 2020).

Research on microbial β-galactosidases with transgalactosylation activities, including the production of Galacto-oligosaccharides from lactose, has shown significant health benefits and potential for improving food quality. This underscores the importance of Galacto-PUGNAc-related compounds in functional foods (Park & Oh, 2010).

PUGNAc treatment in rat skeletal muscle leads to increased protein O-Linked glycosylation and insulin resistance, suggesting a complex role of these compounds in metabolic pathways and disease states like diabetes (Arias, Kim, & Cartee, 2004).

Galacto-oligosaccharides have been found to relieve constipation in elderly people, demonstrating their therapeutic potential in managing age-related digestive issues (Teuri & Korpela, 1998).

Studies on PUGNAc have revealed its ability to increase O-GlcNAc levels on nuclear and cytoplasmic proteins in vivo, providing insights into cellular mechanisms and the dynamic regulation of post-translational modifications (Haltiwanger, Grove, & Philipsberg, 1998).

D-galactose-induced brain ageing models have been used to understand cognitive outcomes and oxidative stress indices, offering a framework for studying aging and neurodegenerative diseases (Sadigh-Eteghad et al., 2017).

Mécanisme D'action

Target of Action

Galacto-PUGNAc, a naturally occurring polysaccharide derived from galactose , is a highly selective inhibitor for β-hexosaminidases HEXA and HEXB . These enzymes cleave terminal β-linked N-acetylglucosamine residues from glycoconjugates .

Mode of Action

Galacto-PUGNAc interacts with its targets, HEXA and HEXB, by inhibiting their activity . This inhibition modulates the levels of the ganglioside GM2 in cells .

Biochemical Pathways

The biochemical pathway involved in the action of Galacto-PUGNAc is the Leloir pathway . This pathway is responsible for the metabolism of galactose, converting it to glucose-6-phosphate . The enzymes involved in this pathway are galactokinase, galactose-1-phosphate uridyltransferase, and UDP-galactose-4 epimerase . Galacto-PUGNAc’s inhibition of HEXA and HEXB affects

Orientations Futures

There is a growing interest in developing competitive biotechnological processes that could replace chromatography in the production of high-purity GOS . Future directions include the removal of glucose alone or together with galactose by lactose negative yeast species, removal of both mono- and disaccharides by combining the fast monosaccharide metabolizing capacity of some yeast species with efficient lactose consumption by certain lactose positive microbes, and the application of selected strains of Kluyveromyces species with high lactose metabolizing activity to achieve high-purity GOS that is practically free from lactose and monosaccharides .

Propriétés

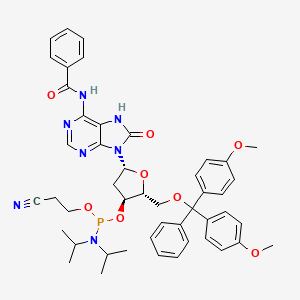

IUPAC Name |

[(Z)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10?,11?,12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-AYYVYFISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC\1[C@H]([C@H](C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747845 |

Source

|

| Record name | N-[(2Z,4R,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-{[(phenylcarbamoyl)oxy]imino}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galacto-PUGNAc | |

CAS RN |

1145878-98-3 |

Source

|

| Record name | N-[(2Z,4R,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-{[(phenylcarbamoyl)oxy]imino}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/no-structure.png)

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)